molecular formula C39H70N7O18P3S B12081381 (2S)-2-hydroxyoctadecanoyl-CoA

(2S)-2-hydroxyoctadecanoyl-CoA

Cat. No.: B12081381
M. Wt: 1050.0 g/mol
InChI Key: OJQMIXCIJFLULT-UHFFFAOYSA-N
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Description

(2S)-2-hydroxyoctadecanoyl-CoA is a complex organic compound that plays a significant role in various biochemical processes. It is a derivative of octadecanoic acid (stearic acid) and is involved in fatty acid metabolism. This compound is essential for the synthesis and degradation of fatty acids, which are crucial for energy production and storage in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxyoctadecanoyl-CoA typically involves the enzymatic conversion of octadecanoic acid. One common method is the use of specific enzymes such as acyl-CoA synthetase, which catalyzes the formation of the CoA ester from octadecanoic acid and coenzyme A. The reaction conditions often require the presence of ATP and magnesium ions to facilitate the activation of the fatty acid.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the conversion of octadecanoic acid to its CoA ester. The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxyoctadecanoyl-CoA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming 2-keto-octadecanoyl-CoA.

    Reduction: The compound can be reduced back to octadecanoyl-CoA by specific reductases.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include NAD+ and FAD, which are coenzymes involved in redox reactions.

    Reduction: Reducing agents such as NADH and FADH2 are used in the presence of specific reductases.

    Substitution: Nucleophiles such as thiols and amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-keto-octadecanoyl-CoA

    Reduction: Octadecanoyl-CoA

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-hydroxyoctadecanoyl-CoA has numerous applications in scientific research:

    Chemistry: It is used as a substrate in studies of enzyme kinetics and mechanisms, particularly those involving fatty acid metabolism.

    Biology: The compound is crucial for understanding the metabolic pathways of fatty acids and their role in cellular energy production.

    Medicine: Research on this compound contributes to the development of treatments for metabolic disorders such as obesity and diabetes.

    Industry: It is used in the production of biofuels and biodegradable plastics, leveraging its role in fatty acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoyl-CoA: The non-hydroxylated form of (2S)-2-hydroxyoctadecanoyl-CoA.

    2-keto-octadecanoyl-CoA: The oxidized form of this compound.

    (2R)-2-hydroxyoctadecanoyl-CoA: The enantiomer of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which is crucial for its recognition and processing by enzymes involved in fatty acid metabolism. This stereochemistry ensures that the compound fits precisely into the active sites of these enzymes, facilitating efficient catalysis.

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQMIXCIJFLULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70N7O18P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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